Alkali Solubility Suppression: ~100-Fold Reduction vs. Pure Novolak Resin, with ~1,000-Fold Solubility Swing Upon Exposure
NAPHTHOQUINONE DIAZIDE ESTER (as a DNQ sulfonate ester PAC) suppresses the alkali solubility of novolak resin by approximately two orders of magnitude (factor of ~100) relative to pure, uninhibited novolak film [1]. Upon UV exposure (<450 nm), the PAC undergoes photolytic Wolff rearrangement to an indene carboxylic acid, producing a net solubility swing of approximately 1,000-fold between unexposed and exposed regions [2]. By comparison, DNQ compounds lacking the sulfonyl ester linkage (e.g., 1,2-naphthoquinone diazide itself) exhibit zero dissolution inhibition of the novolak matrix, confirming that the sulfonate ester functionality is the indispensable pharmacophore for lithographic contrast generation [3].
| Evidence Dimension | Alkali solubility reduction in aqueous-base developer |
|---|---|
| Target Compound Data | ~100-fold (two orders of magnitude) reduction in alkali solubility vs. pure novolak; ~1,000-fold solubility difference between unexposed and exposed regions |
| Comparator Or Baseline | Pure novolak resin film (baseline dissolution rate ~15 nm/s); 1,2-naphthoquinone diazide without sulfonyl ester (zero inhibition effect) |
| Quantified Difference | ~100× solubility suppression vs. pure novolak; ~1,000× exposed/unexposed contrast; infinite difference vs. non-sulfonate DNQ (inhibition = 0) |
| Conditions | Aqueous alkaline developer (TMAH-based); novolak film matrix; UV exposure <450 nm (g-line 436 nm / i-line 365 nm) |
Why This Matters
This quantifies the minimum lithographic contrast ceiling achievable with this PAC class—a procurement-relevant specification because any PAC with lower inhibition magnitude or lower exposure contrast will directly degrade pattern resolution and critical dimension (CD) control.
- [1] Allresist GmbH. Resist-Wiki: Lichtempfindliche Komponenten. 'alkali-solubility reduced by about two orders of magnitude.' https://www.allresist.com/resist-wiki-photosensitive-components/ View Source
- [2] Willson Research Group, University of Texas at Austin. 'the 1000-fold change in solubility of DNQ/novolac upon exposure.' http://willson.cm.utexas.edu/Research/Sub_Files/Dissolution_Studies/Critical_Ionization_Model/Files/index.htm View Source
- [3] Honda, K.; et al. Dissolution inhibition mechanisms of naphthoquinone diazides. Polymer Engineering & Science, 2004. '1,2-naphthoquinone diazide does not inhibit dissolution of the matrix novolak resin at all while a clear dissolution inhibition effect is observed for its derivatives containing sulfonyl groups.' Accessed via CiNii. View Source
